molecular formula C14H15FN4O3S B2764502 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1795298-09-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B2764502
CAS RN: 1795298-09-7
M. Wt: 338.36
InChI Key: BPHJUXPHZJRCQC-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide” is a chemical compound that belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole-containing compounds involves various methods. One such method involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . Another method involves the use of chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . For instance, the 1H NMR spectrum of a similar compound showed various peaks corresponding to different types of hydrogen atoms present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse. One notable reaction is the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . This reaction allows for the synthesis of various derivatives of the parent compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For instance, the IR spectrum of a similar compound showed various peaks corresponding to different types of bonds present in the molecule .

Future Directions

Imidazole-containing compounds have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on exploring the diverse bioactivities of these compounds and developing new synthetic routes for their preparation .

properties

IUPAC Name

5-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c1-22-12-3-2-11(15)10-13(12)23(20,21)17-6-7-18-8-9-19-14(18)4-5-16-19/h2-5,8-10,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHJUXPHZJRCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

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